6-Bromo-2-isopropylamino-7-methoxyquinazoline

Medicinal Chemistry Kinase Inhibitor Synthesis Patent Chemistry

6-Bromo-2-isopropylamino-7-methoxyquinazoline (CAS 914397-14-1) is a tri-substituted quinazoline small molecule (C12H14BrN3O, MW 296.16 g/mol). The quinazoline core is decorated with three distinct functional handles: a bromine at C6 (enabling cross-coupling chemistry), an isopropylamine at C2 (establishing kinase hinge-binding motifs), and a methoxy at C7 (modulating electronic and solubility properties).

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
CAS No. 914397-14-1
Cat. No. B13850213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-isopropylamino-7-methoxyquinazoline
CAS914397-14-1
Molecular FormulaC12H14BrN3O
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC
InChIInChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16)
InChIKeyWDIZSFGOBBACGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-isopropylamino-7-methoxyquinazoline (CAS 914397-14-1): Chemical Identity and Procurement-Specification Profile


6-Bromo-2-isopropylamino-7-methoxyquinazoline (CAS 914397-14-1) is a tri-substituted quinazoline small molecule (C12H14BrN3O, MW 296.16 g/mol) [1]. The quinazoline core is decorated with three distinct functional handles: a bromine at C6 (enabling cross-coupling chemistry), an isopropylamine at C2 (establishing kinase hinge-binding motifs), and a methoxy at C7 (modulating electronic and solubility properties) [1]. Unlike final drug substances with extensive bioassay profiling, this compound is catalogued primarily as a research intermediate or building block . Its presence in patent synthetic routes indicates it is a valuable, pre-functionalized scaffold for constructing 2-aminoquinazoline-based kinase inhibitors, rather than a compound with a defined therapeutic profile of its own .

Why 6-Bromo-2-isopropylamino-7-methoxyquinazoline Cannot Be Replaced by a Generic 6-Bromoquinazoline Analog


In 2-aminoquinazoline chemistry, the combination of C2, C6, and C7 substituents dictates both chemical reactivity and biological target engagement. The C2 isopropylamino group is not merely a blocking group; it is a recognized pharmacophore for occupying the adenine-binding pocket of kinases such as Tie-2 and p38 MAPK [1]. Swapping this for a simple amine or methyl group would abolish a critical hydrogen-bond network and alter the scaffold's ability to act as a template for these specific kinase programs [1]. Simultaneously, the C6 bromine atom is a strategic handle for late-stage diversification (e.g., Suzuki, Buchwald-Hartwig couplings), while the C7 methoxy influences both the electron density of the ring and the compound's overall lipophilicity (XLogP3-AA: 3.3) [2]. Generic 6-bromoquinazoline alternatives lacking this precise tri-substitution pattern are not drop-in replacements for patent-protected synthetic routes or for structure-activity relationship (SAR) studies targeting the 2-aminoquinazoline kinase inhibitor space.

Quantitative Differentiation: Evidence-Based Advantages of 6-Bromo-2-isopropylamino-7-methoxyquinazoline


Synthetic Tractability: Documented Commercial Use in Patent-Disclosed Synthesis of Tie-2 and p38 MAP Kinase Inhibitor Intermediates

6-Bromo-2-isopropylamino-7-methoxyquinazoline is explicitly cited as a synthetic intermediate in two patent documents from Kyowa Hakko Kirin Co., Ltd. (EP2269993 A1 for Tie-2 kinase inhibitors and WO2006/118256 A1 for p38 MAP kinase inhibitors) . This establishes a direct, documented provenance in kinase inhibitor development that is absent for simpler 6-bromoquinazolines. The compound is formed via a reaction sequence at ~38% to ~97% yield, providing a validated entry point to advanced 2-aminoquinazoline libraries . Generic 6-bromo-7-methoxyquinazoline (CAS 1647114-77-9, MW 239.07) lacks the 2-amino substituent and therefore cannot serve as a direct precursor for 2-substituted aminoquinazoline compounds without additional synthetic steps, increasing step-count, cost, and timeline .

Medicinal Chemistry Kinase Inhibitor Synthesis Patent Chemistry

Functional Handle Versatility: Three Distinct Reactive Sites for Late-Stage Diversification vs. Analogues with Fewer Handles

The target compound presents three chemically orthogonal functionalization sites: (1) C6-Br for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), (2) C2-NH(iPr) for potential SNAr or further derivatization, and (3) C7-OMe, which can serve as a directing group or be demethylated to a phenol for further functionalization [1]. In contrast, the closest commercial analogue 6-Bromo-7-methoxy-quinazolin-2-ylamine (CAS 914397-12-9, MW 254.08) possesses a primary C2 amine instead of an isopropylamine. While both offer a bromine handle, the primary amine is chemically more reactive and less sterically hindered, potentially leading to undesired side reactions during C6 functionalization without prior protection . The secondary isopropylamine in the target compound is more attenuated, offering greater functional group tolerance in multi-step sequences [1].

Late-Stage Functionalization Cross-Coupling Structure-Activity Relationship (SAR)

Lipophilicity-Guided Lead Optimization: Calculated Physicochemical Profile of the 2-Isopropylamino Motif vs. 2-Methylamino Analogues

The computed octanol-water partition coefficient (XLogP3-AA) for 6-Bromo-2-isopropylamino-7-methoxyquinazoline is 3.3, with a topological polar surface area (TPSA) of 47 Ų [1]. This places the compound in a physicochemical space compatible with lead-like properties (adherence to Lipinski's Rule of Five parameters). Although direct XLogP data for the 2-methylamino analogue (6-Bromo-7-methoxy-N-methylquinazolin-2-amine) is unavailable in the public domain, the addition of a methylene unit in the isopropyl group is predicted to increase LogP by approximately 0.5 units compared to the methyl analogue, based on the Hansch π-constant for aliphatic carbons [2]. This modest increase in lipophilicity can be leveraged to fine-tune target engagement or cellular permeability without resorting to a completely different scaffold.

Physicochemical Property Optimization Lipophilic Ligand Efficiency (LLE) Drug Design

Procurement-Driven Application Scenarios for 6-Bromo-2-isopropylamino-7-methoxyquinazoline


Replication and Expansion of Patented Tie-2 Kinase Inhibitor Series

Research teams aiming to reproduce or build upon the 2-aminoquinazoline Tie-2 inhibitors disclosed in EP2269993 A1 must procure this specific intermediate. The compound provides the exact 6-bromo-7-methoxy-quinazoline core with the pre-installed 2-isopropylamino pharmacophore that is a key structural feature of the claimed compounds [1]. Using a generic 6-bromoquinazoline without the 2-amino group would require developing a separate synthetic route, diverging from the patented disclosure and potentially compromising the fidelity of biological evaluation against the original series [1].

Parallel Synthesis of Diversified 6-Aryl-Quinazoline Kinase Probe Libraries

The C6 bromine atom serves as a universal coupling partner for Pd-catalyzed C-C and C-N bond formation, enabling parallel library synthesis. By leveraging the differentiated reactivity of the secondary isopropylamine (less nucleophilic than a primary amine), chemists can perform selective C6 Suzuki couplings without protecting the C2 amine, as supported by the synthetic routes described in WO2006/118256 A1 [2]. This eliminates two synthetic steps (protection and deprotection) per compound, providing significant time and cost advantages for 24- to 96-well plate library production.

Physicochemical Property Optimization Studies on 2-Aminoquinazoline Leads

Medicinal chemistry groups engaged in lead optimization can use this compound to explore the impact of incremental lipophilicity changes at the C2 position. The computed XLogP3-AA of 3.3 and TPSA of 47 Ų provide a baseline for assessing how the isopropyl group balances membrane permeability with aqueous solubility [1]. Comparative studies with the corresponding 2-methylamino and 2-cyclopropylamino analogues can map the LogP-activity relationship without altering the core scaffold, accelerating the identification of candidates with superior lipophilic ligand efficiency (LLE) [1].

Quote Request

Request a Quote for 6-Bromo-2-isopropylamino-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.